2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile
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Overview
Description
2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyrrole ring, a nicotinonitrile moiety, and a substituted benzyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorination of 2-chloro-6-fluorotoluene.
Formation of the oxime: The 2-chloro-6-fluorobenzyl chloride is reacted with hydroxylamine to form the corresponding oxime.
Coupling with pyrrole: The oxime is then coupled with a pyrrole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzylamine
- 2-chloro-6-fluorophenylacetonitrile
Uniqueness
Compared to similar compounds, 2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H14ClFN4O2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14ClFN4O2/c1-26-18-7-8-23-19(14(18)10-22)25-9-3-4-13(25)11-24-27-12-15-16(20)5-2-6-17(15)21/h2-9,11H,12H2,1H3 |
InChI Key |
BSLFCPYXOBGSKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=CC=C3Cl)F)C#N |
Origin of Product |
United States |
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